molecular formula C10H8N2O3 B11899180 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide CAS No. 62782-51-8

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11899180
CAS No.: 62782-51-8
M. Wt: 204.18 g/mol
InChI Key: UJABBCLGZHPYFO-UHFFFAOYSA-N
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Description

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-2-quinolones with suitable amines. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-temperature transesterification and phase-transfer catalysis have been employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological activities .

Scientific Research Applications

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, its role as an acetylcholinesterase inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit acetylcholinesterase with high potency makes it a promising candidate for drug development .

Properties

CAS No.

62782-51-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-hydroxy-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C10H8N2O3/c11-10(15)7-4-9(14)12-8-2-1-5(13)3-6(7)8/h1-4,13H,(H2,11,15)(H,12,14)

InChI Key

UJABBCLGZHPYFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)N

Origin of Product

United States

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